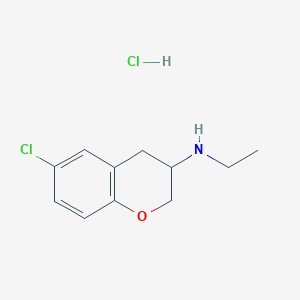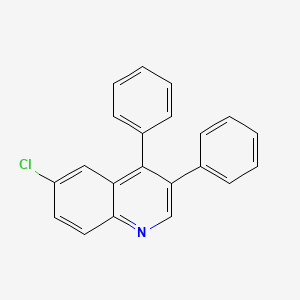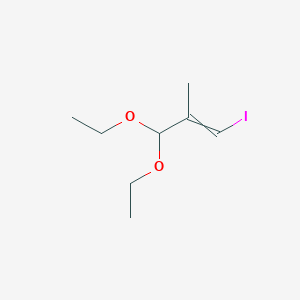![molecular formula C19H22O3S B14591313 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one CAS No. 61270-16-4](/img/structure/B14591313.png)
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one is an organic compound characterized by a phenyl ring substituted with a hydroxy group, a sulfanyl group, and a phenoxypentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phenoxypentyl Chain: This step involves the reaction of phenol with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-phenoxypentane.
Sulfanyl Group Introduction: The 5-phenoxypentane is then reacted with thiol-containing reagents to introduce the sulfanyl group.
Coupling with the Phenyl Ring: The final step involves coupling the sulfanyl-substituted phenoxypentane with a phenyl ring that has a hydroxy group and an ethanone moiety. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism by which 1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
1-{2-Hydroxy-4-[(5-phenylpentyl)sulfanyl]phenyl}ethan-1-one: Similar structure but with a phenylpentyl chain instead of a phenoxypentyl chain.
1-{2-Hydroxy-4-[(5-methoxypentyl)sulfanyl]phenyl}ethan-1-one: Similar structure but with a methoxypentyl chain instead of a phenoxypentyl chain.
Uniqueness
1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one is unique due to the presence of the phenoxypentyl chain, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
61270-16-4 |
|---|---|
分子式 |
C19H22O3S |
分子量 |
330.4 g/mol |
IUPAC名 |
1-[2-hydroxy-4-(5-phenoxypentylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C19H22O3S/c1-15(20)18-11-10-17(14-19(18)21)23-13-7-3-6-12-22-16-8-4-2-5-9-16/h2,4-5,8-11,14,21H,3,6-7,12-13H2,1H3 |
InChIキー |
FVVGVIHGVKZRHT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)SCCCCCOC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)
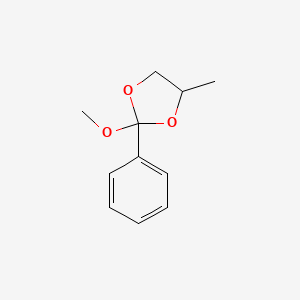
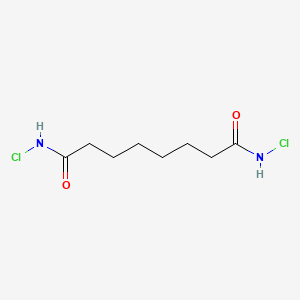
![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
